
t-Butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate is a chemical compound with the CAS Number: 2020396-22-7 . It has a molecular weight of 242.23 . The IUPAC name for this compound is terthis compound .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H14N4O4/c1-9(2,3)17-8(14)11-7-6(13(15)16)5-10-12(7)4/h5H,1-4H3, (H,11,14) . This indicates that the compound contains 9 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.23 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.Scientific Research Applications
Synthetic Routes and Chemical Transformations
Synthesis of Heterocyclic Compounds : A novel synthetic route was developed for producing 6-substituted-imidazo[4,5-c]pyridin-2-ons from 4-aminopyridine, involving the use of t-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate derivatives. This method highlights the compound's role in synthesizing heterocyclic structures, a core component in many pharmaceuticals (Bakke et al., 2003).
Intermediates in Biologically Active Compounds : The compound serves as an important intermediate in synthesizing various biologically active compounds, such as omisertinib (AZD9291), demonstrating its significance in medicinal chemistry (Zhao et al., 2017).
Structural Studies and Crystallography
Crystal Structure Analysis : The compound's derivatives have been studied extensively in crystallography to understand their molecular structure and interactions, which is crucial for designing drugs and understanding their interaction with biological targets (Wen et al., 2006).
Molecular Interactions and Hydrogen Bonding : Studies on carbamate derivatives, including t-butyl derivatives, provide insights into the nature of hydrogen bonding and molecular interactions, forming the basis for understanding molecular assembly and structural stability in chemical and biological systems (Das et al., 2016).
Application in Pharmacology and Drug Design
Antitumor Agents : Novel benzimidazoles, involving this compound derivatives, were synthesized and screened for their ability to inhibit different human tumor cell lines, showcasing the compound's potential in developing antitumor agents (Abonía et al., 2011).
Antibacterial and Antifungal Agents : The compound's derivatives have been explored for their antibacterial and antifungal properties, highlighting their potential as antimicrobial agents in medical and agricultural applications (Aneja et al., 2011).
Spectroscopic Studies and Property Analysis
Vibrational and Electronic Properties : The vibrational and electronic properties of compounds containing this compound have been studied using spectroscopic methods, contributing to the understanding of their molecular behavior and properties (Rao et al., 2016).
Molecular Geometry and Electronic Structure : Detailed studies on the molecular geometry and electronic structure of this compound derivatives provide insights into their reactivity and potential applications in various scientific fields (Richter et al., 2009).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities and applications in various fields. Given the wide range of activities exhibited by similar compounds , t-Butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate could be a promising candidate for future research.
properties
IUPAC Name |
tert-butyl N-(2-methyl-4-nitropyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)11-7-6(13(15)16)5-10-12(7)4/h5H,1-4H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRSNXYXNILOBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

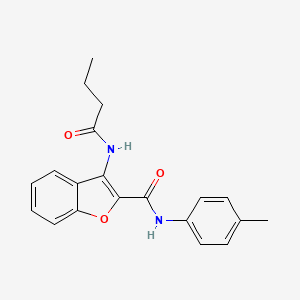
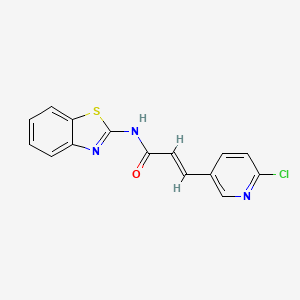
![1,3,6,7-tetramethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2378323.png)

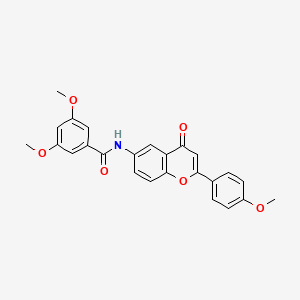
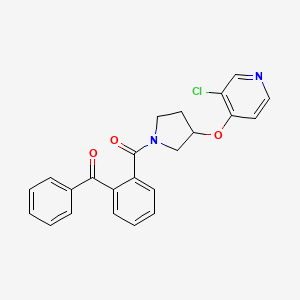
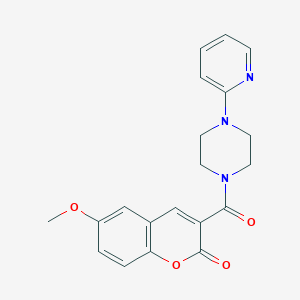
![1,6,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2378330.png)
![3-butyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2378333.png)
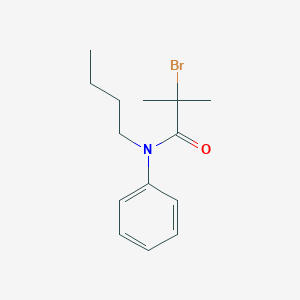
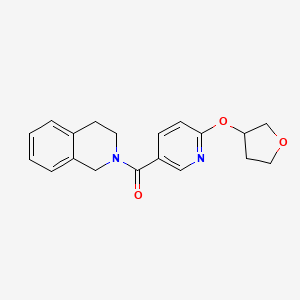
![2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2378338.png)
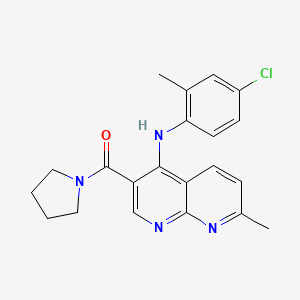
![3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2378342.png)